(1r,4r)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid
CAS No.:
Cat. No.: VC20171906
Molecular Formula: C18H31NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H31NO4 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 4-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C18H31NO4/c1-18(2,3)23-17(22)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)16(20)21/h13-15H,4-12H2,1-3H3,(H,20,21) |
| Standard InChI Key | XEBCPVYGORQFNY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CCCCC1)C2CCC(CC2)C(=O)O |
Introduction
Structural and Stereochemical Features
The compound’s IUPAC name reflects its precise stereochemistry: the Boc-protected amine and carboxylic acid groups occupy the 1r and 4r positions, respectively, on the cyclohexane ring, ensuring a trans-diaxial arrangement. This configuration is critical for its role in drug design, where spatial orientation often dictates biological activity .
Molecular Formula:
Molecular Weight: 325.4 g/mol
Key Functional Groups:
-
tert-Butoxycarbonyl (Boc): A protective group for amines, enabling selective reactions at other sites .
-
Cyclohexylamino Group: Introduces hydrophobicity and conformational rigidity.
-
Carboxylic Acid: Facilitates salt formation or further derivatization .
Synthesis Pathways
Hydrogenation of Aromatic Precursors
A patent by Schmidt et al. (2006) describes the hydrogenation of p-aminobenzoic acid derivatives to yield trans-4-aminocyclohexanecarboxylic acid analogs . For the target compound, this method could involve:
-
Hydrogenation: Reacting a nitro-substituted benzoic acid derivative (e.g., 4-nitrobenzoic acid) under hydrogen pressure (15 bar) with a ruthenium catalyst (5% Ru/C) in basic aqueous conditions (10% NaOH) to yield the trans-cyclohexane intermediate .
-
Boc Protection: Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in acetone, as demonstrated in Example 2 of the patent .
-
Cyclohexylamination: Alkylation of the amine with cyclohexyl bromide or reductive amination using cyclohexanone and a reducing agent like sodium cyanoborohydride .
Example Protocol (adapted from ):
-
Step 1: Hydrogenate 4-nitrobenzoic acid (10 g) with 5% Ru/C in 10% NaOH at 100°C under 15 bar H₂.
-
Step 2: Add Boc anhydride (1.1 equiv) to the crude amine in acetone, stir at 25°C for 20 hours.
-
Step 3: React with cyclohexyl bromide (1.2 equiv) in DMF using K₂CO₃ as base.
-
Yield: ~50–62% after purification (reported for analogous compounds) .
Applications in Pharmaceutical Chemistry
Intermediate for Kinase Inhibitors
Trans-4-aminocyclohexanecarboxylic acid derivatives are key intermediates in Janus kinase (JAK) inhibitors, as noted in EP2384326 . The Boc and cyclohexyl groups in the target compound may enhance blood-brain barrier penetration or receptor binding affinity.
Prodrug Design
The carboxylic acid group allows conversion to esters (e.g., methyl or ethyl) for prodrug strategies, improving oral bioavailability . Example 3 of the patent describes selective esterification of cis isomers, suggesting a route to isolate the trans target compound .
Challenges and Future Directions
-
Stereochemical Purity: Achieving >99% trans selectivity requires optimized hydrogenation conditions (e.g., catalyst loading, temperature) .
-
Scalability: Low hydrogen pressure (15 bar) and one-pot reactions are industrially feasible but need validation for this compound .
-
Biological Evaluation: No data exist on the target compound’s activity; testing in kinase assays or ADMET models is warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume